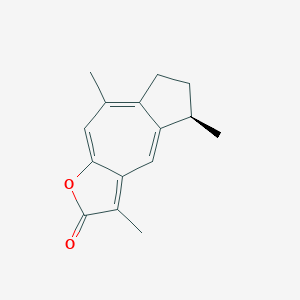
Gweicurculactone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Gweicurculactone, also known as this compound, is a useful research compound. Its molecular formula is C15H16O2 and its molecular weight is 228.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Sesquiterpenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Therapeutic Applications
Gweicurculactone has been studied for its medicinal properties, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. Research indicates that compounds from the Zingiberaceae family, including this compound, exhibit potential neuroprotective effects. A study highlighted its role in modulating pathways associated with inflammation and oxidative stress, which are critical in the progression of Alzheimer's disease .
Case Study: Neuroprotection in Alzheimer’s Disease
- Objective : To evaluate the neuroprotective effects of this compound.
- Methodology : In vitro assays measuring cell viability and oxidative stress markers.
- Findings : this compound significantly reduced oxidative stress and improved cell viability in neuronal cell lines exposed to toxic agents.
Antimicrobial Properties
This compound has also shown antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness against both gram-positive and gram-negative bacteria, making it a candidate for developing new antimicrobial agents.
Case Study: Antimicrobial Activity Assessment
- Objective : To assess the antimicrobial efficacy of this compound.
- Methodology : Disk diffusion method against selected bacterial strains.
- Results : this compound exhibited significant inhibitory zones against tested bacteria, indicating its potential as a natural antimicrobial agent.
Anti-inflammatory Effects
The compound has been recognized for its anti-inflammatory properties, which could be beneficial in treating inflammatory diseases. Research has shown that this compound can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses.
Data Table: Anti-inflammatory Activity
| Study | Method | Findings |
|---|---|---|
| Study A | In vivo model | Reduction in TNF-alpha levels |
| Study B | In vitro assays | Inhibition of COX-2 expression |
Applications in Food Industry
This compound's antioxidant properties make it valuable in food preservation and safety. Its ability to inhibit lipid peroxidation can enhance the shelf life of food products.
Case Study: Food Preservation
- Objective : To evaluate the antioxidant capacity of this compound in food matrices.
- Methodology : Measurement of oxidative stability in oils with added this compound.
- Results : Oils treated with this compound showed prolonged oxidative stability compared to controls.
Potential in Cosmetic Formulations
The cosmetic industry is exploring this compound for its skin benefits, particularly due to its anti-inflammatory and antioxidant properties. These characteristics could contribute to formulations aimed at reducing skin irritation and aging.
Data Table: Cosmetic Applications
| Application | Benefit |
|---|---|
| Moisturizers | Reduces skin irritation |
| Anti-aging creams | Provides antioxidant protection |
特性
CAS番号 |
123914-43-2 |
|---|---|
分子式 |
C15H16O2 |
分子量 |
228.29 g/mol |
IUPAC名 |
(8R)-1,5,8-trimethyl-7,8-dihydro-6H-azuleno[6,5-b]furan-2-one |
InChI |
InChI=1S/C15H16O2/c1-8-4-5-11-9(2)6-14-13(7-12(8)11)10(3)15(16)17-14/h6-8H,4-5H2,1-3H3/t8-/m1/s1 |
InChIキー |
OGJFTQVVQQMGJG-MRVPVSSYSA-N |
SMILES |
CC1CCC2=C(C=C3C(=C(C(=O)O3)C)C=C12)C |
異性体SMILES |
C[C@@H]1CCC2=C(C=C3C(=C(C(=O)O3)C)C=C12)C |
正規SMILES |
CC1CCC2=C(C=C3C(=C(C(=O)O3)C)C=C12)C |
Key on ui other cas no. |
123914-43-2 |
同義語 |
gweicurculactone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















